An In-depth Technical Guide to 1-Methylsulfonyl-4-phenylpiperazine: Structure, Properties, and Applications
An In-depth Technical Guide to 1-Methylsulfonyl-4-phenylpiperazine: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 1-Methylsulfonyl-4-phenylpiperazine, a compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, synthesis, analytical characterization, and known biological activities, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction to 1-Methylsulfonyl-4-phenylpiperazine
1-Methylsulfonyl-4-phenylpiperazine is a synthetic organic compound featuring a core phenylpiperazine scaffold. The piperazine ring is substituted with a phenyl group at one nitrogen and a methylsulfonyl group at the other. The phenylpiperazine moiety is a well-established pharmacophore found in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS). The incorporation of the methylsulfonyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule, influencing its solubility, metabolic stability, and target-binding affinity. This makes 1-Methylsulfonyl-4-phenylpiperazine and its analogs intriguing candidates for drug discovery programs.
Chemical Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a compound are foundational to its behavior in biological systems.
Chemical Structure:
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IUPAC Name: 1-methylsulfonyl-4-phenylpiperazine[1]
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Molecular Formula: C₁₁H₁₆N₂O₂S[1]
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Structure: The molecule consists of a central six-membered piperazine ring. A phenyl group (C₆H₅) is attached to one of the nitrogen atoms, while a methylsulfonyl group (CH₃SO₂) is attached to the other nitrogen atom.
Physicochemical Data Summary:
The following table summarizes the key computed physicochemical properties of 1-Methylsulfonyl-4-phenylpiperazine.
| Property | Value | Source |
| Molecular Weight | 240.32 g/mol | [1] |
| CAS Number | 222038-81-5 | [1] |
| Exact Mass | 240.09324893 Da | [1] |
| Topological Polar Surface Area | 49 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of 1-Methylsulfonyl-4-phenylpiperazine is typically achieved through the sulfonylation of 1-phenylpiperazine. This reaction is a classic example of nucleophilic substitution at a sulfonyl group.
Experimental Protocol: Synthesis of 1-Methylsulfonyl-4-phenylpiperazine
This protocol is based on established methods for the sulfonylation of secondary amines.
Materials:
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1-Phenylpiperazine
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Methanesulfonyl chloride
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Triethylamine (or another suitable base like sodium bicarbonate)
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Dichloromethane (DCM) or a similar aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpiperazine (1.0 eq) in dichloromethane. The choice of an aprotic solvent like DCM is crucial to prevent hydrolysis of the highly reactive methanesulfonyl chloride.
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Base Addition: Add triethylamine (1.1-1.2 eq) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.
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Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes. The slow, dropwise addition is essential to maintain temperature control and prevent a runaway reaction.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Workup - Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acid and unreacted methanesulfonyl chloride.
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Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.
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Workup - Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
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Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-Methylsulfonyl-4-phenylpiperazine.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1-Methylsulfonyl-4-phenylpiperazine.
Caption: Synthetic workflow for 1-Methylsulfonyl-4-phenylpiperazine.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound.
Protocol for Structural Elucidation:
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Proton Nuclear Magnetic Resonance (¹H NMR):
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Objective: To identify the different types of protons and their connectivity.
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Procedure: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
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Expected Signals:
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A singlet corresponding to the methyl protons of the sulfonyl group (CH₃SO₂).
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Multiplets for the protons on the piperazine ring.
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Multiplets in the aromatic region for the protons of the phenyl group.
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-
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):
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Objective: To identify the different types of carbon atoms in the molecule.
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Procedure: Use the same sample prepared for ¹H NMR.
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Expected Signals:
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A signal for the methyl carbon of the sulfonyl group.
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Signals for the carbons of the piperazine ring.
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Signals in the aromatic region for the carbons of the phenyl group.
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Fourier-Transform Infrared (FTIR) Spectroscopy:
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Objective: To identify the key functional groups.
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Procedure: Analyze a small sample as a thin film or KBr pellet.
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Expected Absorption Bands:
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Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).
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C-H stretching vibrations for the aromatic and aliphatic portions.
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C=C stretching vibrations for the aromatic ring.
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-
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Mass Spectrometry (MS):
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Objective: To determine the molecular weight and fragmentation pattern.
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Procedure: Analyze the sample using a suitable ionization technique (e.g., ESI, GC-MS).
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Expected Result: A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (240.32 g/mol ).[1]
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Biological Activity and Drug Development Applications
The phenylpiperazine scaffold is a privileged structure in neuropharmacology. Derivatives have shown activity at a variety of targets, including serotonin, dopamine, and adrenergic receptors, as well as monoamine transporters.
Potential Therapeutic Areas:
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Antidepressants and Anxiolytics: Many phenylpiperazine derivatives modulate serotonergic and noradrenergic systems, which are key targets in the treatment of depression and anxiety. For instance, compounds with affinity for serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and the serotonin transporter (SERT) are actively pursued as novel antidepressants.[2]
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Antipsychotics: The modulation of dopamine (D₂) and serotonin (5-HT₂ₐ) receptors is a cornerstone of atypical antipsychotic drug action.
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Oncology: Recent studies have explored phenylsulfonylpiperazine derivatives as potential anticancer agents, showing cytotoxic activity against breast cancer cell lines.[3] One study identified a derivative that was particularly effective against the luminal breast cancer cell line MCF7, with a high selectivity index.[3]
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Neuroprotective Agents: Phenylpiperazine analogs have been investigated for their potential in treating neurodegenerative disorders.
Mechanism of Action Insights:
While the specific mechanism of action for 1-Methylsulfonyl-4-phenylpiperazine is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests it may interact with monoamine transporters or G-protein coupled receptors (GPCRs) in the CNS. The methylsulfonyl group, being a strong electron-withdrawing group and a hydrogen bond acceptor, can significantly influence the binding affinity and selectivity of the molecule for its biological target compared to other N-substituted phenylpiperazines.
Drug Discovery and Development Workflow
The journey of a compound like 1-Methylsulfonyl-4-phenylpiperazine from initial concept to a potential therapeutic involves a multi-stage process.
Caption: The drug discovery and development pipeline.
Conclusion
1-Methylsulfonyl-4-phenylpiperazine is a compound with a chemically interesting and pharmacologically relevant structure. Its synthesis is straightforward, relying on well-understood chemical principles. The presence of the phenylpiperazine core suggests a high likelihood of activity within the central nervous system, while the methylsulfonyl group provides a handle for modulating its properties. The emerging interest in related structures for applications in oncology further broadens the potential research avenues for this molecule. This guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of 1-Methylsulfonyl-4-phenylpiperazine and its derivatives as therapeutic agents.
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